2-(Acetamido(thiophen-2-yl)methyl)malonic acid
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Overview
Description
2-(Acetamido(thiophen-2-yl)methyl)malonic acid is an organic compound with the molecular formula C10H11NO5S It is a derivative of malonic acid, featuring an acetamido group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetamido(thiophen-2-yl)methyl)malonic acid typically involves the reaction of thiophene-2-carboxaldehyde with malonic acid in the presence of acetic anhydride and ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by an amide formation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Acetamido(thiophen-2-yl)methyl)malonic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Acetamido(thiophen-2-yl)methyl)malonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Acetamido(thiophen-2-yl)methyl)malonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the acetamido and malonic acid groups.
Acetamidomalonic acid: Lacks the thiophene ring.
2-(Acetamido(thiophen-3-yl)methyl)malonic acid: Similar structure but with the thiophene ring in a different position.
Uniqueness
2-(Acetamido(thiophen-2-yl)methyl)malonic acid is unique due to the presence of both the acetamido group and the thiophene ring, which confer specific chemical properties and potential biological activities not found in the similar compounds listed above .
Properties
Molecular Formula |
C10H11NO5S |
---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
2-[acetamido(thiophen-2-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C10H11NO5S/c1-5(12)11-8(6-3-2-4-17-6)7(9(13)14)10(15)16/h2-4,7-8H,1H3,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
IARPZXJPMKTLBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=CS1)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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